molecular formula C17H17N5O4S B11221452 ethyl 4-({[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetyl}amino)benzoate

ethyl 4-({[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11221452
M. Wt: 387.4 g/mol
InChI Key: WRDZCBOZERZYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{2-[(9-METHYL-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a purine derivative linked to a benzoate ester

Preparation Methods

The synthesis of ETHYL 4-{2-[(9-METHYL-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple stepsCommon reagents used in these reactions include acetic acid, chloroform, and bromine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

ETHYL 4-{2-[(9-METHYL-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 4-{2-[(9-METHYL-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(9-METHYL-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The purine derivative can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

ETHYL 4-{2-[(9-METHYL-6-OXO-6,9-DIHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDO}BENZOATE can be compared to other purine derivatives and benzoate esters. Similar compounds include:

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[[2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C17H17N5O4S/c1-3-26-16(25)10-4-6-11(7-5-10)20-12(23)8-27-17-21-13-14(22(17)2)18-9-19-15(13)24/h4-7,9H,3,8H2,1-2H3,(H,20,23)(H,18,19,24)

InChI Key

WRDZCBOZERZYAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N=CNC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.